N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

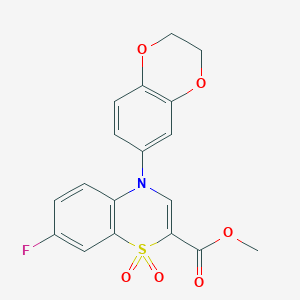

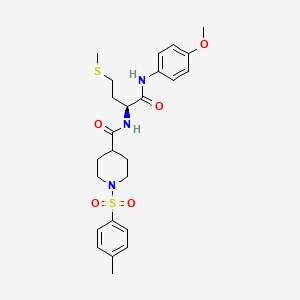

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “bis(dimethylamino)” suggests the presence of two dimethylamino groups, and “ethanesulfonamide” indicates an ethanesulfonamide group in the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,3,5-triazine ring (a six-membered ring with three nitrogens and three carbons) with attached dimethylamino and ethanesulfonamide functional groups .Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions, often involving the substitution of groups attached to the triazine ring . The specific reactivity of this compound would depend on the exact positioning and nature of its substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide and dimethylamino groups suggests that it might have considerable water solubility .Applications De Recherche Scientifique

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The compound serves as an important starting material for the preparation of secondary amines through alkylation and reduction processes . This application is crucial as secondary amines form the backbone of many antidepressants, psychedelic and opiate analgesics, and other significant therapeutic agents.

Fluorescent Sensors

The triazine derivatives exhibit fluorescence, which can be utilized in creating fluorescent sensors. These sensors have applications in detecting acidity, polarity, metal cations, and nitro-aromatic explosives . The ability to tune the electron-withdrawing strength of the triazine core makes it a versatile component in sensor technology.

Organic Light Emitting Diodes (OLEDs)

Triazine-based compounds, due to their emissive properties, are used as materials for OLEDs. They are particularly valuable in third-generation OLEDs that rely on thermally activated delayed fluorescence . This application is significant for the development of more efficient and cost-effective display technologies.

Antimicrobial Activity

Triazine derivatives have been investigated for their antimicrobial properties. They show promising activity against various bacterial strains, including multidrug-resistant ones, which is vital in the fight against emerging infectious diseases . This application is increasingly important as antibiotic resistance becomes a global health concern.

Antitumor Properties

Some triazine derivatives exhibit antitumor activities and are used clinically to treat cancers such as lung, breast, and ovarian cancer . The compound’s role in synthesizing these derivatives highlights its importance in developing new cancer therapies.

Agriculture and Textile Industry

The versatility of triazine derivatives extends to their use in agriculture as herbicides and in the textile industry for dye chemistry . The compound’s application in these industries underscores its economic and practical significance.

Polymer Photostabilizers

Triazine derivatives are also used as photostabilizers in polymers, protecting materials from degradation due to UV light exposure . This application is essential for extending the life and maintaining the quality of polymer-based products.

Drug Delivery Systems

The compound’s derivatives have potential use in drug delivery systems, particularly as siderophore-mediated drugs . This application is promising for targeted drug delivery, which can increase therapeutic efficacy and reduce side effects.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBBYDRBIJKQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride](/img/structure/B2746920.png)

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)

![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)

![Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride](/img/structure/B2746931.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)